molecular formula C16H25NO B11943719 2',4'-Octanoxylidide CAS No. 121990-03-2

2',4'-Octanoxylidide

Cat. No.: B11943719
CAS No.: 121990-03-2
M. Wt: 247.38 g/mol
InChI Key: PJPBWSLSVZXBSF-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’,4’-Octanoxylidide typically involves the reaction of 2,4-dimethylaniline with octanoyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or chromatography to obtain pure 2’,4’-Octanoxylidide .

Industrial Production Methods

In an industrial setting, the production of 2’,4’-Octanoxylidide can be scaled up by using continuous flow reactors, which allow for better control of reaction parameters and higher yields. The use of automated systems for monitoring and controlling the reaction conditions ensures consistent quality and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2’,4’-Octanoxylidide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce various amines .

Scientific Research Applications

2’,4’-Octanoxylidide has several applications in scientific research:

Mechanism of Action

The mechanism by which 2’,4’-Octanoxylidide exerts its effects involves interactions with specific molecular targets. These interactions can lead to changes in the activity of enzymes or receptors, thereby influencing various biochemical pathways. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with certain proteins and enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2’,4’-Octanoxylidide is unique due to its specific substitution pattern on the aromatic ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Properties

CAS No.

121990-03-2

Molecular Formula

C16H25NO

Molecular Weight

247.38 g/mol

IUPAC Name

N-(2,4-dimethylphenyl)octanamide

InChI

InChI=1S/C16H25NO/c1-4-5-6-7-8-9-16(18)17-15-11-10-13(2)12-14(15)3/h10-12H,4-9H2,1-3H3,(H,17,18)

InChI Key

PJPBWSLSVZXBSF-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC(=O)NC1=C(C=C(C=C1)C)C

Origin of Product

United States

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